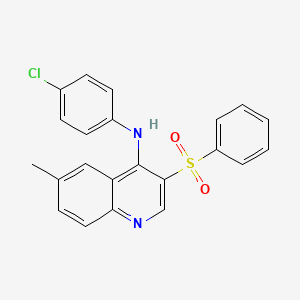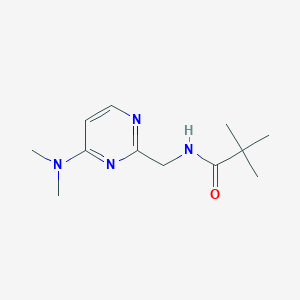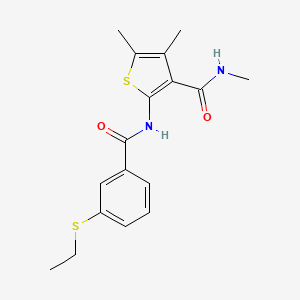![molecular formula C5H10O B2736727 [(1R,2S)-rel-2-methylcyclopropyl]methanol CAS No. 21003-35-0](/img/structure/B2736727.png)
[(1R,2S)-rel-2-methylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-rel-2-methylcyclopropyl]methanol is an organic compound with the molecular formula C5H10O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-rel-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-rel-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like SOCl2 (Thionyl chloride) for halogenation.
Major Products
Oxidation: Formation of 2-methylcyclopropanone.
Reduction: Formation of 2-methylcyclopropane.
Substitution: Formation of 2-methylcyclopropyl halides or amines.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-rel-2-methylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R,2S)-rel-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[(1R,2S)-rel-2-methylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:
Cyclopropylmethanol: Lacks the methyl substitution, leading to different reactivity and properties.
2-Methylcyclopropanol: Similar structure but different stereochemistry, affecting its chemical behavior and applications.
Cyclopropanemethanol: Another related compound with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a methanol group, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
21003-35-0 |
|---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
SHEINYPABNPRPM-RFZPGFLSSA-N |
SMILES |
CC1CC1CO |
Isomerische SMILES |
C[C@@H]1C[C@@H]1CO |
Kanonische SMILES |
CC1CC1CO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2736645.png)





![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2736654.png)
![9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2736655.png)
![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)
![1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2736662.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)
![3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2736665.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile](/img/structure/B2736667.png)
